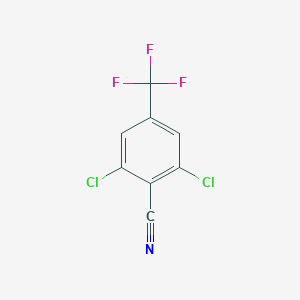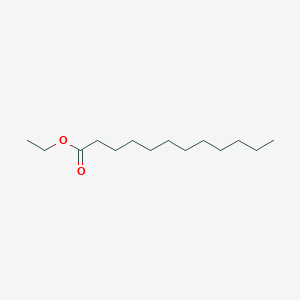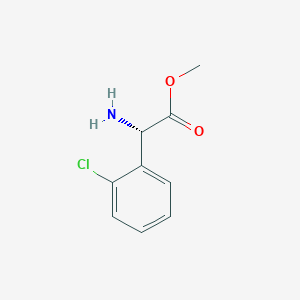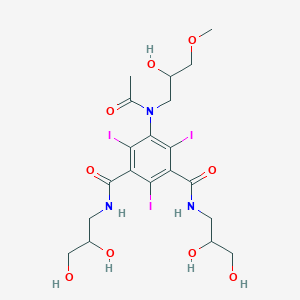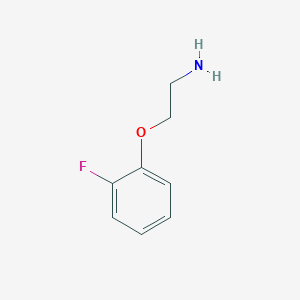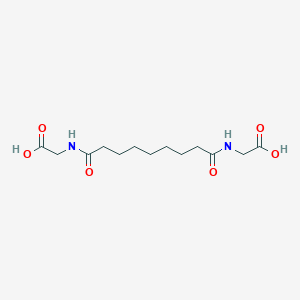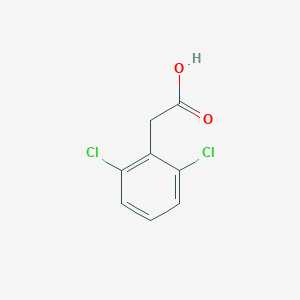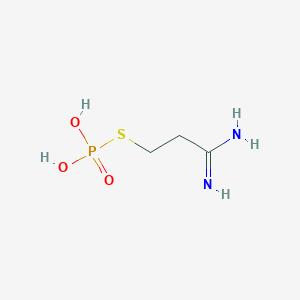
S-(2-Amidinoethyl)thiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Amidinoethyl)thiophosphate, also known as SAET, is a chemical compound that has been extensively studied for its potential applications in scientific research. SAET is a thiophosphate derivative that belongs to the class of organophosphorus compounds. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of S-(2-Amidinoethyl)thiophosphate involves its ability to inhibit the activity of cholinesterase enzymes. Cholinesterase enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the transmission of nerve impulses. By inhibiting the activity of cholinesterase enzymes, this compound increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using S-(2-Amidinoethyl)thiophosphate in lab experiments include its ability to inhibit cholinesterase activity and increase the levels of acetylcholine in the brain, making it a promising candidate for the treatment of various diseases. However, the use of this compound in lab experiments requires careful handling of hazardous chemicals and should be carried out in a well-equipped laboratory.
Zukünftige Richtungen
There are several future directions for the study of S-(2-Amidinoethyl)thiophosphate. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another potential direction is the study of this compound's anti-inflammatory and antioxidant properties, which could lead to the development of new treatments for inflammatory diseases. Additionally, further research could be conducted to explore the potential uses of this compound in the field of neuroscience, particularly in the study of cognitive function and memory.
Synthesemethoden
S-(2-Amidinoethyl)thiophosphate can be synthesized through a variety of methods, including the reaction of thiophosphoryl chloride with ethylenediamine. Another method involves the reaction of thiophosphoryl chloride with 2-aminoethanol, followed by the addition of ammonia. The synthesis of this compound requires careful handling of hazardous chemicals and should be carried out in a well-equipped laboratory.
Wissenschaftliche Forschungsanwendungen
S-(2-Amidinoethyl)thiophosphate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies. This compound has been studied for its potential as a cholinesterase inhibitor and for its ability to inhibit acetylcholinesterase activity. It has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
149206-93-9 |
|---|---|
Molekularformel |
C3H9N2O3PS |
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
(3-amino-3-iminopropyl)sulfanylphosphonic acid |
InChI |
InChI=1S/C3H9N2O3PS/c4-3(5)1-2-10-9(6,7)8/h1-2H2,(H3,4,5)(H2,6,7,8) |
InChI-Schlüssel |
YTRAEXCLCYQLDM-UHFFFAOYSA-N |
SMILES |
C(CSP(=O)(O)O)C(=N)N |
Kanonische SMILES |
C(CSP(=O)(O)O)C(=N)N |
Andere CAS-Nummern |
149206-93-9 |
Synonyme |
S,beta-amidinoethyl thiophosphate S-(2-amidinoethyl)thiophosphate S-(beta-amidinoethyl)thiophosphate S-AmEtTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



